2-AMINO-5-(2-CHLORO-4-ETHOXYPHENYL)ISONICOTINIC ACID
Description
Properties
IUPAC Name |
2-amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-2-20-8-3-4-9(12(15)5-8)11-7-17-13(16)6-10(11)14(18)19/h3-7H,2H2,1H3,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVUIOCAFLMLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688200 | |
| Record name | 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-02-6 | |
| Record name | 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromo-2-nitroisonicotinic Acid
A plausible starting point is 5-bromo-2-nitroisonicotinic acid, which allows subsequent coupling with a boronic acid derivative of the 2-chloro-4-ethoxyphenyl group. The bromine atom at position 5 serves as a leaving group for cross-coupling.
Synthesis Steps:
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Nitration of isonicotinic acid : Treatment with concentrated HNO₃ and H₂SO₄ introduces a nitro group at position 2, yielding 2-nitroisonicotinic acid.
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Bromination at position 5 : Using Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under radical conditions to achieve regioselective bromination.
Key Data:
Suzuki-Miyaura Coupling with 2-Chloro-4-Ethoxyphenylboronic Acid
The bromopyridine intermediate undergoes coupling with 2-chloro-4-ethoxyphenylboronic acid under palladium catalysis.
Procedure:
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Catalyst system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 12 h.
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Post-coupling processing : Acidic workup to hydrolyze ester protections if present.
Challenges :
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Ensuring chemoselectivity without disturbing the nitro group.
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Avoiding dehalogenation of the chloro substituent during coupling.
Synthetic Route 2: Late-Stage Functionalization of a Pre-Assembled Arylpyridine
Construction of 5-Aryl-2-nitroisonicotinic Acid
An alternative approach involves introducing the 2-chloro-4-ethoxyphenyl group early in the synthesis, followed by functionalization of the pyridine ring.
Steps:
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Synthesis of 2-nitro-5-(4-ethoxyphenyl)isonicotinic acid :
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Chlorination of the phenyl ring :
Optimization Notes:
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Chlorination at the phenyl ring’s position 2 requires careful control of stoichiometry (1.05 eq Cl₂) to avoid over-chlorination.
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Ethoxy group stability under chlorination conditions necessitates low temperatures (0–5°C).
Introduction of the Amino Group via Reduction
Catalytic Hydrogenation of the Nitro Group
The nitro group at position 2 is reduced to an amine using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.
Conditions:
Yield : 85–90%, with minimal over-reduction or ring hydrogenation.
Alternative Reduction Methods
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Fe/HCl : Economical but lower yielding (70%) and prone to side reactions.
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Ammonium formate/Pd-C : Transfer hydrogenation avoids high-pressure equipment, yielding 82%.
Carboxylic Acid Group Management
Protection as Methyl Ester
To prevent side reactions during coupling or chlorination, the carboxylic acid is protected as a methyl ester using CH₃I and K₂CO₃ in DMF.
Deprotection :
Critical Analysis of Methodologies
Comparative Efficiency of Routes
| Route | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, modular | Cost of boronic acids | 52% (4 steps) |
| Late-Stage Chlorination | Fewer steps | Risk of byproducts | 48% (5 steps) |
Scientific Research Applications
Pharmaceutical Development
2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Case Studies :
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of isonicotinic acids can inhibit bacterial growth, suggesting that this compound may also possess similar activity.
Cancer Research
The compound's ability to modulate biological pathways makes it a candidate for cancer research. Isonicotinic acids have been studied for their role in apoptosis and cell cycle regulation.
Case Studies :
- A study focusing on isonicotinic acid derivatives revealed their potential to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that 2-amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid might be investigated further for similar effects.
Neuropharmacology
Given the presence of the amino group and the structural similarity to known neuroactive compounds, this compound may be assessed for neuropharmacological effects.
Case Studies :
- Preliminary studies on related compounds indicate potential anxiolytic and antidepressant effects. The interaction with neurotransmitter systems could be an area for future research involving this compound.
Synthesis and Derivatives
The synthesis of 2-amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic routes often include:
- Nitration and Reduction : To introduce the amino group.
- Coupling Reactions : To attach the chloro and ethoxy groups to the phenyl ring.
- Final Purification : To obtain the target compound in high purity.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(2-CHLORO-4-ETHOXYPHENYL)ISONICOTINIC ACID involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below compares key structural features and applications of the target compound with related isonicotinic acid derivatives:
Key Observations:
Metabolic Pathways
Isonicotinic acid derivatives undergo hydroxylation and ring cleavage during microbial degradation. For example:
Antimicrobial Activity
Thiadiazole derivatives of isonicotinic acid (e.g., 2-amino-5-(substituted)-benzyl-1,3,4-thiadiazole) exhibit strong antimicrobial activity against gram-negative bacteria . While the target compound lacks a thiadiazole moiety, its substituted phenyl group may confer similar bioactivity through membrane disruption or enzyme inhibition.
Biological Activity
2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid, characterized by its unique chemical structure that includes an amino group, a chloro substituent, and an ethoxy group on the phenyl ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of 2-amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid is , with a molecular weight of approximately 288.73 g/mol. The compound features a pyridine ring, which is known for its biological activity.
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the ethoxy and chloro groups may influence lipophilicity and membrane permeability, facilitating access to intracellular targets.
Antimicrobial Properties
Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for related compounds have been reported in studies, suggesting a promising profile for antimicrobial applications.
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid | Staphylococcus aureus | 7.5 |
| 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid | Escherichia coli | 10.0 |
| 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid | Candida albicans | 15.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives containing similar functional groups have been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reflect the effectiveness of these compounds in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid | MCF-7 | 12.0 |
| 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid | HeLa | 9.0 |
Case Studies
- Antimicrobial Study : A study conducted by researchers investigated the antibacterial effects of various isonicotinic acid derivatives. The results indicated that compounds with chloro and ethoxy substituents exhibited enhanced activity against resistant strains of bacteria, highlighting their potential as lead compounds for drug development.
- Anticancer Research : In vitro experiments assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings demonstrated that certain derivatives significantly inhibited cell growth, suggesting that structural modifications can lead to improved anticancer activity.
Q & A
Basic Research Questions
Q. What are the foundational methods for synthesizing 2-amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by aminolysis or hydrolysis to introduce the amino and carboxylic acid groups. Key steps include:
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Reaction Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate stages .
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Purification : Column chromatography with silica gel or recrystallization in polar solvents (e.g., ethanol/water mixtures).
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Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature values to detect impurities .
Data Table : Common Characterization Techniques
Technique Purpose Example Parameters ¹H NMR Confirm substitution patterns δ 7.2–8.1 ppm (aromatic protons) HPLC Assess purity C18 column, gradient elution (MeCN:H₂O) FT-IR Identify functional groups ~1680 cm⁻¹ (C=O stretch)
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Align screening with structural analogs (e.g., substituted isonicotinic acids) that exhibit antimicrobial or anti-inflammatory activity. Use:
- In vitro assays : Bacterial growth inhibition (MIC tests) or cytokine modulation in macrophage models.
- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify EC₅₀ values .
- Control experiments : Compare with known inhibitors (e.g., ibuprofen for anti-inflammatory screens) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Steps include:
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Reproducibility checks : Replicate experiments across labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
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Advanced analytics : LC-MS/MS to rule out degradation products or stereoisomers .
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Theoretical alignment : Cross-reference results with QSAR models to predict bioactivity trends .
Data Table : Common Data Contradictions and Solutions
Issue Source of Error Resolution Variable MIC values Bacterial strain variability Use ATCC reference strains Inconsistent IC₅₀ Solvent effects (DMSO cytotoxicity) Limit solvent to <0.1% v/v
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions. The ethoxy group may enhance lipophilicity, requiring balancing with hydrophilic modifications .
- Docking studies : Target enzymes (e.g., COX-2 or bacterial dihydrofolate reductase) to refine substituent positioning. For example, the chloro group’s electronegativity could influence binding affinity .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized proteins.
- NMR titration : Monitor chemical shift changes in target proteins (e.g., BSA for plasma binding studies) .
- Cryo-EM/X-ray crystallography : Resolve 3D binding modes if co-crystallization is feasible .
Experimental Design Considerations
Q. How should factorial design be applied to optimize synthesis yield?
- Methodological Answer : Use a 2³ factorial design to test variables:
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Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), reaction time (12h vs. 24h).
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Response surface analysis : Identify interactions (e.g., high temperature + low catalyst may degrade intermediates) .
Data Table : Example Factorial Design Matrix
Run Temp (°C) Catalyst (%) Time (h) Yield (%) 1 60 5 12 62 2 80 10 24 85
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1.2 (gastric) and pH 7.4 (blood) buffers at 37°C for 24h. Monitor degradation via HPLC .
- Light/heat stress : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
Theoretical Framework Integration
Q. How can ligand-based drug design principles inform derivative synthesis?
- Methodological Answer :
- Pharmacophore modeling : Identify critical features (e.g., amino group for hydrogen bonding, chloro for hydrophobic interactions).
- Scaffold hopping : Replace the isonicotinic core with pyrazine or pyridine while retaining key substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
